molecular formula C18H15N3O2 B3253032 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 221025-37-2

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B3253032
CAS No.: 221025-37-2
M. Wt: 305.3 g/mol
InChI Key: SYAKZEXRPVIUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one (CAS 221025-37-2) is a high-purity chemical compound supplied for research purposes. This compound features an imidazo[1,5-a]quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and relevance in drug discovery . The imidazoquinoxaline structure is of significant interest in oncology research, particularly in the development of novel kinase inhibitors. Structural analogues based on this scaffold have been demonstrated to function as potent anticancer agents and epidermal growth factor receptor (EGFR) inhibitors . EGFR is a well-validated target in cancer therapy, as its inhibition can disrupt critical signaling pathways that drive cell proliferation and survival in various cancers, including non-small cell lung cancer (NSCLC) . Furthermore, related quinoxaline derivatives have shown promise in preclinical studies, exhibiting the ability to induce cell cycle arrest and downregulate key oncogenes . Researchers can utilize this compound as a key intermediate or building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies, or as a reference standard in biological screening assays. The product must be stored sealed in a dry environment at 2-8°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]imidazo[1,5-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-14-8-6-13(7-9-14)11-20-15-4-2-3-5-16(15)21-12-19-10-17(21)18(20)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAKZEXRPVIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N4C=NC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

The synthesis of this compound typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent methodologies have focused on eco-friendly approaches that enhance yield while minimizing environmental impact. For instance, the use of sustainable catalysts and solvents has been reported to improve the efficiency of the synthesis process .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. The structural characteristics of imidazoquinoxalines contribute to their ability to interact with cellular targets involved in cancer progression .

Neurological Disorders

There is emerging evidence supporting the use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Its ability to inhibit certain enzymes implicated in neurodegeneration positions it as a potential therapeutic candidate .

Anti-inflammatory Effects

Studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Its efficacy in reducing inflammatory markers has been demonstrated in cell culture models .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against S. aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL .
Study BShowed significant cytotoxicity in various cancer cell lines, with IC50 values ranging from 10 to 25 µM .
Study CReported neuroprotective effects in an Alzheimer’s disease model, reducing amyloid-beta levels by 30% .

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can bind to central benzodiazepine receptors, modulating their activity and leading to potential anxiolytic effects. Additionally, it can inhibit phosphodiesterase 10A, affecting intracellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The imidazo[1,5-a]quinoxalin-4(5H)-one scaffold has been modified to generate diverse derivatives with distinct pharmacological profiles. Key analogs include:

Compound Name Structural Variation Key Features Reference
U-78875 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropyl substitution High affinity for benzodiazepine receptors; used in CNS studies
U-82217 5-(4-Methoxybenzyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) Optimized for pharmacokinetic studies in serum, urine, and brain tissues
Pyrrolo[1,2-a]quinoxalin-4(5H)-one Replacement of imidazole with pyrrole Superior BTK inhibition (IC50 = 7.41 nM) compared to imidazo derivatives
Triazolo[1,5-a]quinoxalin-4(5H)-ones Triazole ring fusion Synthesized via photoredox catalysis; moderate yields (50–75%)
Pyrazolo[1,5-a]quinoxalin-4(5H)-ones Pyrazole ring fusion Transition metal-free synthesis; adaptable to primary alkylamine substrates

Pharmacological Activity

  • Benzodiazepine Receptor Affinity: U-78875 exhibits nanomolar affinity (Ki = 2.1 nM) for GABAA receptors, surpassing diazepam in selectivity . 5-(4-Methoxybenzyl) derivatives show reduced receptor binding compared to U-78875, likely due to steric hindrance from the benzyl group .
  • Antimicrobial Activity: Imidazo[1,5-a]quinoxaline derivatives with pyridinium moieties (e.g., compound 3a-o) demonstrate potent activity against S. aureus (MIC = 1–4 µg/mL) but higher cytotoxicity (IC50 = 8–12 µM) .
  • Kinase Inhibition: Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives (e.g., compound 2) inhibit BTK with IC50 = 7.41 nM, whereas imidazo analogs show weaker activity (IC50 > 100 nM), highlighting the importance of the pyrrole core .

Physicochemical Properties

Property 5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one U-78875 Triazolo[1,5-a]quinoxalin-4(5H)-ones
Molecular Weight (g/mol) 305.33 377.38 187.16–300.20
Melting Point (°C) Not reported 234–236 252–254
LogP (Predicted) 2.8 3.5 1.2–2.5
Solubility (aq. buffer, pH 7.4) Low Moderate High

Key Research Findings

Synthetic Efficiency: The one-pot method for imidazo[1,5-a]quinoxalin-4(5H)-ones achieves near-quantitative yields (96%) under mild conditions, outperforming photoredox (50–75%) and transition metal-free (65–80%) routes .

Pharmacological Trade-offs : While pyridinium-substituted derivatives show antimicrobial promise, their cytotoxicity limits therapeutic utility . Conversely, pyrrolo analogs exhibit superior kinase inhibition but lack CNS applicability .

Structural Determinants: The 4-methoxybenzyl group in this compound enhances metabolic stability but reduces receptor affinity compared to smaller substituents (e.g., isopropyl in U-78875) .

Biological Activity

5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one is a compound belonging to the imidazoquinoxaline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H19N5O3
  • Molecular Weight : 413.4287 g/mol
  • Density : 1.49 g/cm³
  • Boiling Point : 709.5°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GABA Receptors : Compounds in the imidazoquinoxaline series have shown high affinity for GABAA/benzodiazepine receptors, exhibiting varying efficacy as agonists or antagonists. This has implications for their use in treating anxiety and seizure disorders .
  • Antimicrobial Activity : Recent studies highlight the compound's potential as an antimicrobial agent. It has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .

Biological Activity Data Table

Activity TypeTarget Organism/PathwayObserved EffectReference
GABA Receptor BindingGABAA ReceptorsPartial agonist/antagonist
AntimicrobialStaphylococcus aureusMIC = 0.25 μg/mL
AntimicrobialEscherichia coliSignificant bactericidal activity
AnticonvulsantAnimal Models (Mice)Effective against seizures

Case Studies and Research Findings

  • Anticonvulsant Properties :
    A study investigating the anticonvulsant effects of imidazoquinoxaline derivatives found that certain compounds exhibited significant protective effects against seizures induced by metrazole in animal models. The study indicated that these compounds could serve as potential therapeutic agents for epilepsy and related disorders .
  • Antimicrobial Evaluation :
    In a comprehensive antimicrobial evaluation, this compound was tested against multiple pathogens. The results showed promising activity with low MIC values, suggesting its potential for development into an antimicrobial drug candidate .
  • Mechanistic Studies :
    Further mechanistic studies revealed that the compound's interaction with GABA receptors could lead to enhanced inhibitory neurotransmission, which may explain its anxiolytic and anticonvulsant effects. This was supported by electrophysiological measurements showing increased chloride ion flux in response to the compound .

Q & A

Q. Advanced

  • Opioid receptor modulation : Pyrazolo derivatives with electron-withdrawing groups (e.g., Cl, NO2) at C7/C8 exhibit EC50 <5 μM at κ-opioid receptors. Docking studies show hydrogen bonding with T111 in hKOR .
  • AMPA/glycine receptor antagonism : 7,8-Dichloro-substituted triazoloquinoxalinones show IC50 <1 μM at glycine/NMDA sites. SAR diverges from classical quinoxalinediones, emphasizing heterocycle rigidity .
  • Methoxybenzyl effects : The 4-methoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

What mechanistic insights explain cyclization reactions in imidazoquinoxaline synthesis?

Q. Advanced

  • Electrochemical deprotonation : Ethoxide abstracts protons from N-arylglycines, generating iminium intermediates that undergo nucleophilic attack .
  • Synthon-driven annulation : Oxime esters act as C2N1 synthons in Cu-catalyzed reactions, forming N-N bonds via radical coupling .
  • Ylide cyclization : Benzimidazolium ylides undergo [3+2] cyclization with alkynes, followed by aromatization to pyrroloquinoxalinones .

How can contradictions in structure-activity relationship (SAR) data be resolved?

Q. Advanced

  • Comparative docking studies : Align receptor-binding poses of imidazoquinoxalines with known antagonists (e.g., DNQX for AMPA receptors) to identify divergent interaction motifs .
  • Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding thermodynamics (e.g., 7,8-dichloro groups improve glycine site affinity by 1.5 kcal/mol) .
  • Meta-analysis of IC50/EC50 datasets : Highlight substituent-specific trends (e.g., alkyl chains >4 carbons reduce CNS penetration despite improved in vitro potency) .

What analytical methods ensure purity and identity in pharmacological studies?

Q. Advanced

  • HPLC-PDA : Detects impurities <0.1% using C18 columns (ACN/water gradients) .
  • High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., m/z 348.1210 for C19H16N3O2+) .
  • Chiral chromatography : Resolves enantiomers in analogs with stereocenters (e.g., α-methylbenzyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one
Reactant of Route 2
5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.